molecular formula C9H12ClNO3 B14601719 4-Ethenyl-2,5-bis(hydroxymethyl)pyridin-3-ol;hydrochloride CAS No. 60331-33-1

4-Ethenyl-2,5-bis(hydroxymethyl)pyridin-3-ol;hydrochloride

Cat. No.: B14601719
CAS No.: 60331-33-1
M. Wt: 217.65 g/mol
InChI Key: SDQOUCQAYNXVRT-UHFFFAOYSA-N
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Description

4-Ethenyl-2,5-bis(hydroxymethyl)pyridin-3-ol;hydrochloride is a chemical compound with a unique structure that includes a pyridine ring substituted with ethenyl and hydroxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethenyl-2,5-bis(hydroxymethyl)pyridin-3-ol;hydrochloride can be achieved through several synthetic routes. One common method involves the use of 2,6-lutidine as a starting material. The process includes oxidation of 2,6-lutidine to dipicolinic acid using potassium permanganate in water, followed by reduction with sodium borohydride/iodine in tetrahydrofuran to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve biocatalytic processes using recombinant microbial whole cells as catalysts. This method offers a more sustainable alternative to traditional multistep organic synthesis protocols, enabling higher yields and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Ethenyl-2,5-bis(hydroxymethyl)pyridin-3-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The ethenyl group can be reduced to form ethyl derivatives.

    Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.

Major Products Formed

    Oxidation: Formation of pyridine carboxylic acids.

    Reduction: Formation of ethyl-substituted pyridine derivatives.

    Substitution: Formation of alkyl or acyl-substituted pyridine derivatives.

Scientific Research Applications

4-Ethenyl-2,5-bis(hydroxymethyl)pyridin-3-ol;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and metal complexes.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of 4-Ethenyl-2,5-bis(hydroxymethyl)pyridin-3-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. This interaction can lead to inhibition or activation of biochemical pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Pyridoxine: A hydroxymethylpyridine with similar structural features but different biological roles.

    4-Vinylpyridine: Contains a vinyl group similar to the ethenyl group in the target compound but lacks hydroxymethyl substitutions.

Uniqueness

4-Ethenyl-2,5-bis(hydroxymethyl)pyridin-3-ol;hydrochloride is unique due to its combination of ethenyl and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity compared to similar compounds .

Properties

CAS No.

60331-33-1

Molecular Formula

C9H12ClNO3

Molecular Weight

217.65 g/mol

IUPAC Name

4-ethenyl-2,5-bis(hydroxymethyl)pyridin-3-ol;hydrochloride

InChI

InChI=1S/C9H11NO3.ClH/c1-2-7-6(4-11)3-10-8(5-12)9(7)13;/h2-3,11-13H,1,4-5H2;1H

InChI Key

SDQOUCQAYNXVRT-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C(=NC=C1CO)CO)O.Cl

Origin of Product

United States

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